SAMHD1 dNTPase Inhibition: 200-Fold Greater Potency of Zinc Salt vs. Sodium Salt
Cephalosporin C zinc salt exhibits a 200-fold greater inhibitory potency against SAMHD1 dNTPase compared to the sodium salt form of cephalosporin C [1]. In a high-throughput enzyme-coupled assay measuring dNTP hydrolysis, the zinc salt demonstrated an IC₅₀ of 1.1 ± 0.1 µM, whereas the sodium salt form required a concentration of 213 ± 30 µM to achieve equivalent inhibition [1]. The study authors explicitly note that 'this inhibition was largely attributable to the presence of zinc,' confirming that the counterion—not the cephalosporin C core—drives this functional differentiation [1].
| Evidence Dimension | SAMHD1 dNTPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.1 ± 0.1 µM |
| Comparator Or Baseline | Cephalosporin C sodium salt: 213 ± 30 µM |
| Quantified Difference | Approximately 200-fold greater potency |
| Conditions | Enzyme-coupled assay measuring dNTP hydrolysis in vitro |
Why This Matters
For researchers investigating SAMHD1 biology, viral restriction mechanisms, or dNTP pool regulation, the zinc salt form is functionally non-interchangeable with sodium salt or free acid forms.
- [1] Seamon KJ, Stivers JT. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase. J Biomol Screen. 2015;20(6):801-809. View Source
